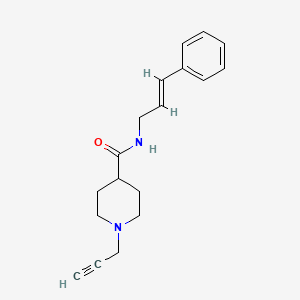
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. PPCC is a piperidine derivative that has been synthesized through a series of reactions involving propargylamine, cinnamaldehyde, and piperidine.
作用機序
The exact mechanism of action of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced cell death. This compound has also been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its high purity and yield, which makes it a viable compound for research purposes. This compound has also been found to have a low toxicity profile, which is important for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in certain applications.
将来の方向性
There are several future directions for research on N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other areas of medicine, such as oncology and cardiovascular disease. Finally, the development of new synthesis methods for this compound may lead to improved yields and purities, making it an even more valuable compound for research purposes.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurological disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成法
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of propargylamine with cinnamaldehyde to form the corresponding propargylamine derivative. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for research purposes.
科学的研究の応用
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have potential applications in the field of medicine, particularly in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective properties and can prevent neuronal cell death caused by oxidative stress. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-13-20-14-10-17(11-15-20)18(21)19-12-6-9-16-7-4-3-5-8-16/h1,3-9,17H,10-15H2,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQSHSJSODMESP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC(CC1)C(=O)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![4-[(5-Chlorothiophen-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7553399.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)
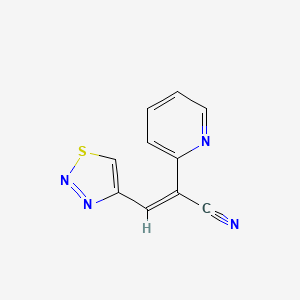
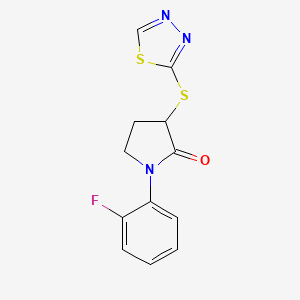
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)
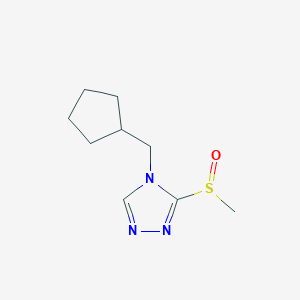
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![3-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methylamino]azepan-2-one](/img/structure/B7553466.png)
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
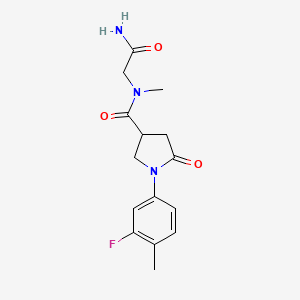
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)